molecular formula C18H16N2O2S B5710752 N',N'-diphenylbenzenesulfonohydrazide CAS No. 38554-27-7

N',N'-diphenylbenzenesulfonohydrazide

Cat. No.: B5710752
CAS No.: 38554-27-7
M. Wt: 324.4 g/mol
InChI Key: DGBYZIRNJBIXEI-UHFFFAOYSA-N
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Description

N’,N’-Diphenylbenzenesulfonohydrazide is an organic compound with the molecular formula C18H16N2O2S It is characterized by the presence of two phenyl groups attached to a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’,N’-diphenylbenzenesulfonohydrazide typically involves the reaction of benzenesulfonyl chloride with hydrazine, followed by the introduction of phenyl groups. One common method includes:

    Reaction of benzenesulfonyl chloride with hydrazine hydrate: in an aqueous or alcoholic medium to form benzenesulfonohydrazide.

    Subsequent reaction with phenyl isocyanate: or phenyl chloroformate to introduce the phenyl groups, resulting in the formation of N’,N’-diphenylbenzenesulfonohydrazide.

Industrial Production Methods: Industrial production methods for N’,N’-diphenylbenzenesulfonohydrazide are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N’,N’-Diphenylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can yield corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products:

    Sulfonyl derivatives: from oxidation.

    Amines: from reduction.

    Substituted sulfonohydrazides: from nucleophilic substitution.

Scientific Research Applications

N’,N’-Diphenylbenzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’,N’-diphenylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of cell membrane integrity or inhibition of essential enzymes in microorganisms.

Comparison with Similar Compounds

  • N’-Methyl-N’-phenylbenzenesulfonohydrazide
  • N’-Phenyl-N’-p-toluolsulfonyl-hydrazin
  • N’-Methyl-N’-phenylnaphthalene-2-sulfonohydrazide

Comparison: N’,N’-Diphenylbenzenesulfonohydrazide is unique due to its specific substitution pattern and the presence of two phenyl groups. This structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of additional methyl or naphthalene groups in similar compounds can significantly alter their solubility, reactivity, and biological activity.

Properties

IUPAC Name

N',N'-diphenylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-23(22,18-14-8-3-9-15-18)19-20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBYZIRNJBIXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263557
Record name Benzenesulfonic acid, 2,2-diphenylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38554-27-7
Record name Benzenesulfonic acid, 2,2-diphenylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38554-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 2,2-diphenylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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